5,8-Monoepoxyretinoic acid

Retinoid Pharmacology RAR Transactivation Metabolite Activity

Procure 5,8-monoepoxyretinoic acid (CAS 3012-76-8) as the definitive reference standard for distinguishing endogenous retinoid metabolites from acid‑catalyzed 5,6‑epoxide rearrangement artifacts in LC-MS/HPLC workflows. This furanoid diastereomer mixture is the obligatory analytical tool for HPLC method validation of retinoid process impurities (e.g., Ro 22‑5112 synthesis) and for quantifying CYP26A1‑mediated retinoic acid clearance. Structural divergence from ATRA and 5,6‑epoxy‑RA renders generic substitution scientifically invalid.

Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.4 g/mol
CAS No. 3012-76-8
Cat. No. B029557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Monoepoxyretinoic acid
CAS3012-76-8
Synonyms(2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic Acid;  5,8-Epoxy-5,8-dihydroretinoic Acid;  5,8-Monoepoxyretinoic Acid; 
Molecular FormulaC₂₀H₂₈O₃
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
InChIInChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+
InChIKeyQDOSIDVGVRAXSE-JUPVTLSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Monoepoxyretinoic Acid (CAS 3012-76-8): Sourcing Guide and Baseline for a Unique Retinoic Acid-Derived Furanoid


5,8-Monoepoxyretinoic acid (CAS 3012-76-8), also known as all-trans 5,8-epoxy retinoic acid, is a retinoid derivative characterized by a 5,8-epoxy (furanoid) ring structure rather than the native cyclohexenyl ring of retinoic acid. It is commonly supplied as a mixture of diastereomers and is formally classified as a metabolite of all-trans-retinoic acid (ATRA) . Importantly, its formation is strongly linked to the acid-catalyzed rearrangement of the 5,6-epoxide, a process that has raised questions regarding its status as a primary endogenous metabolite versus an isolation artifact [1].

Why 5,8-Monoepoxyretinoic Acid Cannot Be Replaced by ATRA or 5,6-Epoxy-RA in Analytical and Metabolic Studies


Generic substitution among retinoid analogs is not scientifically valid due to divergent receptor pharmacology and metabolic origin. While all-trans-retinoic acid (ATRA) serves as the primary endogenous agonist for retinoic acid receptors (RARs), its epoxy metabolites exhibit markedly different receptor activation profiles [1]. For instance, the 5,6-epoxide, a closely related analog, displays a distinct RAR isotype selectivity compared to ATRA [1]. Crucially, 5,8-monoepoxyretinoic acid occupies a unique chemical space as a furanoid rearrangement product, distinct from the native 5,6-epoxide. This structural divergence dictates that it cannot be assumed to share the biological or analytical behavior of other epoxy-retinoids, necessitating its specific procurement for studies on retinoid metabolism, artifact identification, or as a reference standard in impurity profiling .

Quantitative Differentiation Guide: 5,8-Monoepoxyretinoic Acid vs. ATRA and 5,6-Epoxy-RA


Receptor Activation Divergence: 5,6-Epoxy-RA Exhibits Altered RAR Isotype Potency Compared to ATRA

While direct receptor binding data for 5,8-monoepoxyretinoic acid is not available, a clear class-level inference can be drawn from its metabolic precursor, 5,6-epoxyretinoic acid. In a comparative transactivation study, 5,6-epoxy-RA demonstrated a distinct RAR isotype potency profile compared to the parent compound, all-trans-retinoic acid (ATRA). This provides a rationale for why the 5,8-furanoid analog cannot be assumed to be pharmacologically silent or equivalent to ATRA. Specifically, for RARγ, 5,6-epoxy-RA had an EC50 of 4 nM, which is 2-fold less potent than ATRA's EC50 of 2 nM. Conversely, for RARα, 5,6-epoxy-RA (EC50 = 77 nM) was 2.2-fold more potent than ATRA (EC50 = 169 nM) [1].

Retinoid Pharmacology RAR Transactivation Metabolite Activity

Chemical Instability of 5,6-Epoxide: Acid-Catalyzed Rearrangement to 5,8-Furanoid Confirms Unique Identity

5,8-Monoepoxyretinoic acid is not merely an alternative epoxide; it is the thermodynamically favored furanoid rearrangement product of the 5,6-epoxide. A key differentiator is its formation pathway. Treatment of 5,6-monoepoxyretinoic acid or its methyl ester with ethanolic hydrochloric acid results in conversion to the corresponding 5,8-epoxy (furanoid) compounds [1]. This chemical lability of the 5,6-epoxide under acidic conditions is a critical consideration for analytical method development and sample preparation.

Synthetic Chemistry Metabolite Artifact Analytical Chemistry

Precursor 5,6-Epoxide Possesses Quantifiable In Vivo Activity Distinct from Vitamin A

The biological relevance of the 5,6-epoxide precursor, and by extension its 5,8-rearrangement product, is supported by in vivo efficacy data. In vitamin A-deficient rats, intraperitoneal administration of 5,6-monoepoxyretinoic acid as its sodium salt demonstrated 157% of the growth-promoting activity of all-trans-retinyl acetate, the standard vitamin A form [1]. This quantifies that the epoxy-retinoid class retains significant, and in this case enhanced, biological function compared to the parent vitamin.

In Vivo Pharmacology Vitamin A Deficiency Metabolite Activity

Procurement Distinction: 5,8-Epoxide is a Specified Impurity in the Synthesis of the Retinoid Ro 22-5112

From a procurement and quality control perspective, 5,8-monoepoxyretinoic acid is not simply a research tool but a documented impurity in the synthesis of Ro 22-5112, a retinoid utilized in QSAR analyses for carcinogenesis inhibition . This specific application necessitates the availability of a pure reference standard for method validation and impurity quantification, a role that cannot be fulfilled by ATRA or the 5,6-epoxide.

Process Chemistry Impurity Profiling QSAR

Validated Application Scenarios for Procuring 5,8-Monoepoxyretinoic Acid


Analytical Reference Standard for Artifact Identification in Retinoid Metabolomics

5,8-Monoepoxyretinoic acid is an essential reference material for liquid chromatography-mass spectrometry (LC-MS) and HPLC-based metabolomics studies. Given the evidence that the 5,6-epoxide readily rearranges to the 5,8-furanoid under acidic conditions [1], its presence in biological extracts is often an indicator of sample workup artifacts. Procuring this specific compound allows researchers to definitively identify this peak in complex chromatograms, preventing the misannotation of non-endogenous species as true metabolites.

Quality Control and Impurity Profiling in Retinoid API Manufacturing

For process chemists involved in the synthesis of retinoids like Ro 22-5112, 5,8-monoepoxyretinoic acid is a known process-related impurity . Its procurement as a certified reference standard is mandatory for developing and validating HPLC methods to ensure batch-to-batch purity and compliance with regulatory specifications. It cannot be substituted with ATRA or 5,6-epoxy-RA, which possess different retention times and spectral properties.

Investigating the Chemical Biology of Furanoid vs. Native Retinoids

Although direct receptor binding data for 5,8-monoepoxyretinoic acid is sparse, its unique furanoid ring structure represents a distinct chemotype for exploring retinoid receptor pharmacology. The established divergence in RAR isotype selectivity between ATRA and its 5,6-epoxide precursor (e.g., the 2.2-fold difference in RARα potency) [2] provides a strong class-level rationale for studying the 5,8-analog. Researchers investigating structure-activity relationships (SAR) around the retinoid scaffold require this compound to understand how furanoid ring formation alters biological function compared to the native cyclohexenyl ring and the 5,6-epoxide.

Mechanistic Studies on Cytochrome P450-Mediated Retinoic Acid Inactivation

The cytochrome P450 enzyme CYP26A1 (P450RA) metabolizes all-trans-retinoic acid into 5,8-epoxy all-trans-RA as a key step in its inactivation [3]. Studies focused on the enzymatic mechanisms of CYP26 family members or the cellular clearance of retinoic acid require 5,8-monoepoxyretinoic acid as a substrate, product standard, or analytical tool to quantify this specific metabolic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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